molecular formula C13H16Cl2N4O3 B12707446 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- CAS No. 144970-11-6

2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)-

Cat. No.: B12707446
CAS No.: 144970-11-6
M. Wt: 347.19 g/mol
InChI Key: SYZFTSINTYJWBG-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- is a complex organic compound that features a cyclopentenone core with various substituents, including dichloro, dimethoxy, propenyl, and triazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Formation of the Cyclopentenone Core: This can be achieved through cyclization reactions involving dienes or enones.

    Introduction of Substituents: Chlorination, methoxylation, and propenylation can be carried out using appropriate reagents and catalysts.

    Attachment of the Triazolylmethyl Group: This step may involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group or the cyclopentenone core.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentenone ring.

    Substitution: The dichloro and dimethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

    Biological Activity: The compound could exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

    Materials Science: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one Derivatives: Compounds with similar cyclopentenone cores but different substituents.

    Triazole-Containing Compounds: Molecules featuring the 1H-1,2,4-triazole moiety.

    Chlorinated and Methoxylated Compounds: Other compounds with dichloro and dimethoxy groups.

Uniqueness

The uniqueness of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

CAS No.

144970-11-6

Molecular Formula

C13H16Cl2N4O3

Molecular Weight

347.19 g/mol

IUPAC Name

2,5-dichloro-4,4-dimethoxy-5-prop-2-enyl-3-(1H-1,2,4-triazol-5-ylmethylamino)cyclopent-2-en-1-one

InChI

InChI=1S/C13H16Cl2N4O3/c1-4-5-12(15)11(20)9(14)10(13(12,21-2)22-3)16-6-8-17-7-18-19-8/h4,7,16H,1,5-6H2,2-3H3,(H,17,18,19)

InChI Key

SYZFTSINTYJWBG-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=C(C(=O)C1(CC=C)Cl)Cl)NCC2=NC=NN2)OC

Origin of Product

United States

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